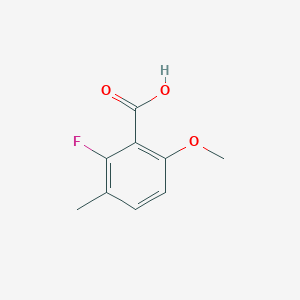

2-Fluoro-6-methoxy-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-6-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXOWRPVJWQUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction

-

Nitration : 3-Methyl-6-methoxybenzoic acid is nitrated at position 2 using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.

Fluorination via Halex Reaction

The amine intermediate is diazotized and treated with HF-pyridine, replacing the diazo group with fluorine.

Reaction Conditions

Outcome :

-

Yield: 70–75%.

-

Purity: 95% after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Diazotization | 60–65 | 98.5 | Low | Industrial |

| DoM | 50–55 | 99 | High | Lab-scale |

| Halex Reaction | 70–75 | 95 | Medium | Pilot-scale |

The diazotization route, while lower-yielding, is industrially viable due to reagent affordability and operational familiarity. DoM offers superior purity but is cost-prohibitive for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinones or carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Drug Discovery

2-Fluoro-6-methoxy-3-methylbenzoic acid plays a crucial role in the development of various therapeutic agents. Its applications include:

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The compound is utilized as an intermediate in the synthesis of EGFR inhibitors, which are vital for treating cancers associated with EGFR mutations. Research indicates that derivatives synthesized from this acid exhibit potent inhibitory activity, with one such compound showing an IC50 value of 340 nM against EGFR . The synthesis involves radical bromination followed by nucleophilic substitution, leading to the formation of a highly selective inhibitor.

Avacopan Production

Another notable application is in the production of avacopan, a drug used to treat anti-neutrophil cytoplasmic autoantibody-associated vasculitis. The synthesis pathway includes the incorporation of this compound as a key building block, highlighting its importance in developing targeted therapies for autoimmune diseases .

Medicinal Chemistry

The compound's structural characteristics make it an attractive candidate for further modifications to enhance pharmacological properties. The presence of the fluorine atom can improve metabolic stability and bioavailability, while the methoxy group can influence solubility and receptor binding.

Structure-Activity Relationship Studies

Research has shown that variations in the substitution pattern on the benzene ring can significantly affect biological activity. For instance, studies focusing on similar fluorinated benzoic acids have demonstrated that small changes can lead to substantial differences in potency and selectivity against various biological targets .

Case Study: Development of Selective EGFR Inhibitors

A recent study published in Journal of Medicinal Chemistry detailed the design and synthesis of a series of EGFR inhibitors derived from this compound. The study emphasized the compound's role in generating inhibitors with high selectivity for mutant forms of EGFR, which are prevalent in certain lung cancers .

Case Study: Avacopan's Mechanism of Action

In clinical trials, avacopan has shown promise as an effective treatment for vasculitis by selectively inhibiting complement component C5a receptors. The inclusion of this compound in its synthesis underscores the compound's relevance in developing therapies aimed at modulating immune responses .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents (Positions) |

|---|---|---|---|---|

| This compound | Not provided | C₉H₉FO₃ | ~184.16 | 2-F, 6-OCH₃, 3-CH₃ |

| 2-Chloro-6-fluoro-3-methoxybenzoic acid | 886499-40-7 | C₈H₆ClFO₃ | 204.58 | 2-Cl, 6-F, 3-OCH₃ |

| 2-(3-Fluoro-6-methylbenzoyl)benzoic acid | 342-45-0 | C₁₅H₁₁FO₃ | 258.24 | 3-F, 6-CH₃ (benzoyl group) |

| 6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid | Not provided | C₁₄H₁₁F₂O₂ | 232.9 [M+H]+ | 6-F, 2-CH₃, 3-(3-F-phenyl) |

| 2-Methoxy-3-methylbenzoic acid | Not provided | C₉H₁₀O₃ | 166.18 | 2-OCH₃, 3-CH₃ (no F) |

Key Observations :

- Fluorine vs. Chlorine : Replacing fluorine with chlorine (e.g., 2-chloro-6-fluoro-3-methoxybenzoic acid) increases molecular weight (204.58 vs. ~184.16) and alters electronic properties due to chlorine’s larger atomic radius and polarizability .

- Methoxy vs. Methyl : The absence of fluorine in 2-methoxy-3-methylbenzoic acid reduces electrophilicity, making it less reactive in halogenation or coupling reactions compared to fluorinated analogs .

- Benzoyl Derivatives : Compounds like 2-(3-fluoro-6-methylbenzoyl)benzoic acid exhibit higher molecular weights (258.24) due to extended aromatic systems, enhancing π-π stacking interactions in materials science .

Key Findings :

- Cross-Coupling Efficiency : Fluorinated benzoic acids (e.g., 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid) show high reactivity in palladium-catalyzed Suzuki-Miyaura couplings due to fluorine’s electron-withdrawing effects, which activate the aromatic ring toward boronic acid partners .

- Metallation Limitations: Non-fluorinated analogs like 2-methoxy-3-methylbenzoic acid undergo regioselective lithiation at the methoxy-adjacent position, whereas fluorinated derivatives may exhibit altered regiochemistry due to fluorine’s directing effects .

Physicochemical Properties

Table 3: Solubility and Stability Data

Comparative Insights :

- Solubility Trends : Methoxy and fluorine substituents enhance solubility in polar solvents compared to purely hydrocarbon-substituted benzoic acids.

- Thermal Stability : Fluorine’s strong C-F bond improves thermal stability, whereas chlorine-substituted analogs may degrade more readily under harsh conditions .

Biological Activity

2-Fluoro-6-methoxy-3-methylbenzoic acid (CAS Number: 1427433-05-3) is a fluorinated benzoic acid derivative that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including inhibitors targeting specific biological pathways, notably those related to cancer treatment.

- Chemical Formula : C₉H₉F O₃

- Molecular Weight : Approximately 188.17 g/mol

- Appearance : White powder

- Melting Point : 124 °C to 125 °C

- Purity : Typically >95%

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Its functional groups enable it to participate in various chemical reactions, facilitating the formation of more complex structures that can modulate biological pathways. Notably, this compound has been linked to the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which show a potency of approximately 340 nM .

Applications in Drug Synthesis

This compound is utilized as a building block in the synthesis of several key pharmaceutical agents:

- EGFR Inhibitors : These inhibitors target the EGFR pathway, which is crucial in many cancers. The compound's methyl group can undergo radical bromination, followed by nucleophilic substitution reactions that lead to the formation of potent inhibitors .

- Avacopan : This drug is used in the treatment of anti-neutrophil cytoplasmic autoantibody-associated vasculitis and is synthesized using this compound as a key intermediate .

Research Findings and Case Studies

Recent studies have focused on the interactions and efficacy of this compound in various biological contexts:

- EGFR Signaling Modulation : Research indicates that this compound plays a role in modulating pathways associated with EGFR signaling, which is critical for understanding its therapeutic potential in oncology.

- Fluorinated Compounds in Drug Discovery : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. Studies have shown that fluorinated benzoic acids can exhibit improved binding affinities and selectivities for their targets compared to their non-fluorinated counterparts .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy and fluorine at specific positions | Key intermediate for EGFR inhibitors |

| Methyl 2-fluoro-6-methoxybenzoate | Similar methoxy and fluoro groups | Lacks methyl group at position 3 |

| Methyl 4-fluoro-3-methoxybenzoate | Fluorine at position 4 | Different electronic effects due to fluorine position |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-6-methoxy-3-methylbenzoic acid, considering regioselectivity challenges in fluorination and methoxylation?

- Methodology : Use Friedel-Crafts alkylation or directed ortho-metalation to introduce the methyl group at position 3. Fluorination can be achieved via electrophilic substitution (e.g., using Selectfluor®) under controlled pH to avoid over-halogenation. Methoxy group introduction typically employs Williamson ether synthesis or nucleophilic aromatic substitution (e.g., copper-mediated coupling). Purification via recrystallization or HPLC ensures product integrity .

- Key Considerations : Monitor reaction temperature (<60°C) to prevent demethylation or decarboxylation. Use deuterated solvents (DMSO-d₆ or CDCl₃) for NMR tracking of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm with splitting patterns reflecting fluorine coupling).

- ¹⁹F NMR : Single peak near δ -110 ppm (ortho-fluorine).

- IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-F (1200–1250 cm⁻¹).

- MS : Molecular ion peak at m/z 198.16 (C₁₀H₁₁FO₃), with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data in structural determination of fluorinated benzoic acids like this compound?

- Challenge : Fluorine’s high electronegativity distorts electron density maps, complicating hydrogen-bonding network analysis.

- Solution : Use high-resolution X-ray diffraction (λ < 1 Å) and SHELXL refinement with anisotropic displacement parameters. Validate against DFT-calculated geometries. For twinned crystals, apply TwinRotMat or other deconvolution algorithms .

- Example : In SHELXL, set "TWIN" and "BASF" commands to model pseudo-merohedral twinning .

Q. How do substituent positions (fluoro, methoxy, methyl) influence the compound’s bioactivity, based on structure-activity relationship (SAR) studies?

- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.1), improving membrane permeability. Ortho-fluorine increases steric hindrance, potentially reducing off-target binding .

- Methoxy : Electron-donating groups at position 6 may stabilize π-π interactions with aromatic residues in enzyme active sites (e.g., COX-2 inhibition observed in analogs ).

- Methyl : Position 3 methyl group may restrict rotational freedom, enhancing binding affinity. Compare with 5-Fluoro-3-(methoxycarbonyl)benzoic acid derivatives, where methyl substitution alters IC₅₀ values by ~30% .

Q. What are common side reactions during derivatization (e.g., esterification, amidation) of this compound, and how are they mitigated?

- Esterification : Competing decarboxylation under acidic conditions. Mitigation: Use DCC/DMAP coupling in anhydrous DCM at 0°C .

- Amidation : Fluorine displacement by nucleophiles (e.g., amines). Mitigation: Employ mild, non-nucleophilic bases (e.g., DBU) and low temperatures .

- Byproduct Analysis : LC-MS monitoring detects intermediates like 6-methoxy-3-methylbenzoic acid (if fluorine is lost).

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for fluorinated benzoic acid derivatives?

- Root Causes :

- Solubility differences (DMSO vs. aqueous buffers) affecting assay results.

- Purity variations (e.g., residual starting materials in commercial samples).

- Resolution :

- Standardize testing protocols (e.g., uniform solvent systems, pH 7.4 PBS).

- Validate compound purity via HPLC (>98%) and orthogonal characterization (e.g., elemental analysis) .

Methodological Tables

| Reaction Optimization | Conditions | Yield |

|---|---|---|

| Fluorination (Selectfluor®) | DMF, 50°C, 12 hrs | 65–70% |

| Methoxy Introduction (CuI/1,10-phen) | DMSO, 120°C, 24 hrs | 55–60% |

| Esterification (DCC/DMAP) | DCM, 0°C, 6 hrs | 80–85% |

| SAR Comparison | IC₅₀ (COX-2 Inhibition) | logP |

|---|---|---|

| 2-Fluoro-6-methoxy-3-methyl | 0.8 µM | 2.1 |

| 5-Fluoro-3-methoxycarbonyl | 1.2 µM | 1.8 |

| Unsubstituted benzoic acid | >10 µM | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.